(Cyclobutylmethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine
CAS No.:
Cat. No.: VC13413052
Molecular Formula: C13H16F3NO
Molecular Weight: 259.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16F3NO |
|---|---|
| Molecular Weight | 259.27 g/mol |
| IUPAC Name | 1-cyclobutyl-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine |
| Standard InChI | InChI=1S/C13H16F3NO/c14-13(15,16)18-12-6-4-11(5-7-12)9-17-8-10-2-1-3-10/h4-7,10,17H,1-3,8-9H2 |
| Standard InChI Key | ZJXCHZKREDKORW-UHFFFAOYSA-N |
| SMILES | C1CC(C1)CNCC2=CC=C(C=C2)OC(F)(F)F |
| Canonical SMILES | C1CC(C1)CNCC2=CC=C(C=C2)OC(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
(Cyclobutylmethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine (IUPAC name: N-[(cyclobutyl)methyl]-1-[4-(trifluoromethoxy)phenyl]methanamine) consists of a central nitrogen atom bonded to two distinct substituents:
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A cyclobutylmethyl group (–CH<sub>2</sub>-cyclobutane), introducing steric strain from the four-membered ring.
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A 4-(trifluoromethoxy)benzyl group (–CH<sub>2</sub>-C<sub>6</sub>H<sub>3</sub>(O-CF<sub>3</sub>)), contributing electron-withdrawing and lipophilic characteristics .
The trifluoromethoxy group (–O–CF<sub>3</sub>) enhances metabolic stability and membrane permeability, a feature shared with bioactive molecules like the hERG channel activator ITP-2 . Cyclobutane rings, as seen in cyclobutylamine derivatives, influence conformational rigidity and intermolecular interactions .
Synthetic Routes and Manufacturing Considerations
While no direct synthesis of this compound is documented, analogous methods from patent literature and PubChem entries suggest feasible pathways:
Reductive Amination
A plausible route involves reacting 4-(trifluoromethoxy)benzylamine with cyclobutylmethyl ketone under reductive conditions (e.g., NaBH<sub>4</sub> or Pd/C–H<sub>2</sub>) . This method mirrors the production of trans-{4-[(alkylamino)methyl]cyclohexyl}acetic acid esters, where reductive steps are critical for stereochemical control .
Nucleophilic Substitution
Alternative approaches may employ cyclobutylmethyl chloride and 4-(trifluoromethoxy)benzylamine in a nucleophilic substitution reaction. Silver salt-mediated couplings, as described in the synthesis of cyclohexylacetic acid derivatives, could enhance yield .
Challenges in Isomer Separation
Similar to the separation of cis/trans isomers in cyclohexylcarboxylic acid derivatives , the steric bulk of the cyclobutane ring may necessitate chromatographic or recrystallization techniques to isolate the desired product.
Physicochemical Properties
Extrapolating from structurally related compounds:
The compound is likely hygroscopic and requires storage at 2–8°C, akin to cyclobutylamine . The trifluoromethoxy group may confer stability against oxidative degradation .
Analytical Characterization
Key techniques for identity confirmation:
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